NUCC-0223619

Description

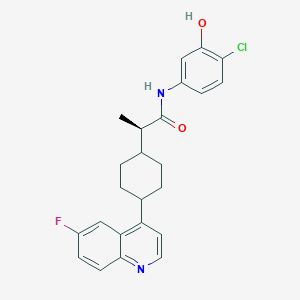

The compound "(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide" is a chiral propanamide derivative featuring a 6-fluoroquinolin-4-yl-substituted cyclohexyl group and a 4-chloro-3-hydroxyphenyl substituent. The target compound differs from its analog by the addition of a hydroxyl group at the 3-position of the phenyl ring, which may enhance polarity and hydrogen-bonding capacity.

Key structural attributes:

- Chirality: The (2R)-configuration ensures stereospecific interactions with biological targets.

- Cyclohexyl linker: The cis-cyclohexyl group provides conformational rigidity, optimizing hydrophobic interactions .

- Phenyl substituent: The 4-chloro-3-hydroxyphenyl moiety introduces both halogenated and polar functional groups, influencing solubility and target engagement.

Properties

Molecular Formula |

C24H24ClFN2O2 |

|---|---|

Molecular Weight |

426.9 g/mol |

IUPAC Name |

(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide |

InChI |

InChI=1S/C24H24ClFN2O2/c1-14(24(30)28-18-7-8-21(25)23(29)13-18)15-2-4-16(5-3-15)19-10-11-27-22-9-6-17(26)12-20(19)22/h6-16,29H,2-5H2,1H3,(H,28,30)/t14-,15?,16?/m1/s1 |

InChI Key |

OCBRJZVEWLLOKK-QQFBHYJXSA-N |

Isomeric SMILES |

C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC(=C(C=C4)Cl)O |

Canonical SMILES |

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC(=C(C=C4)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the cyclohexyl group through a cyclization reaction. The final step involves the coupling of the chlorohydroxyphenyl group to the quinoline-cyclohexyl intermediate under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The quinoline moiety can be reduced to form a dihydroquinoline derivative.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include ketone or aldehyde derivatives from oxidation, dihydroquinoline derivatives from reduction, and various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its biological activities.

Comparison with Similar Compounds

Structural and Functional Analog: (2R)-N-(4-Chlorophenyl)-2-[cis-4-(6-Fluoroquinolin-4-yl)cyclohexyl]propanamide

Key Differences :

- Molecular Formula: C₂₄H₂₄ClFN₂O (vs. C₂₄H₂₃ClFN₂O₂ for the target, assuming hydroxyl addition).

- Activity: Explicitly noted as antineoplastic, suggesting shared mechanisms with the target compound .

Implications :

The hydroxyl group in the target compound may improve aqueous solubility and binding affinity to targets like kinases or DNA topoisomerases. However, it could also increase metabolic susceptibility (e.g., glucuronidation) .

Piperazine-Containing Analog: N-(3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4,4-difluorocyclohexanecarboxamide (Compound 2k)

- Quinoline substitution: 7-chloro (vs. 6-fluoro in the target).

- Linker : Piperazine ring (flexible) instead of cyclohexyl (rigid).

- Substituents : 4,4-difluorocyclohexane carboxamide and phenylpropyl group.

Comparison :

| Parameter | Target Compound | Compound 2k |

|---|---|---|

| Quinoline Substituent | 6-fluoro (electron-withdrawing) | 7-chloro (bulkier, less electronegative) |

| Linker | Rigid cis-cyclohexyl | Flexible piperazine |

| Molecular Weight | ~425 g/mol* | 526.23 g/mol |

| Polar Groups | Hydroxyl, chloro | Difluoro, carboxamide |

Functional Implications :

Nitro- and Trifluoromethyl-Substituted Analog: (2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

- Core: Propanamide with acetamidophenoxy and nitro-trifluoromethylphenyl groups.

- Substituents : Strong electron-withdrawing groups (nitro, trifluoromethyl).

Comparison :

Functional Implications :

- The nitro and trifluoromethyl groups in ’s compound may enhance membrane permeability but increase toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.